Minabeolide 5
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Overview
Description
Minabeolide 5 is a withanolide that is (22R,25S)-22,26-epoxycholesta-1,4-dien-26-one substituted by an oxo group at position 3 and an acetoxy group at position 18. Isolated from Paraminabea acronocephala, it exhibits anti-inflammatory activity. It has a role as an anti-inflammatory agent and a coral metabolite. It is a delta-lactone, a cholestanoid, an organic heterotetracyclic compound, a withanolide, an enone and an acetate ester.
Scientific Research Applications
Cytotoxic and Anti-Inflammatory Applications
Minabeolide 5, a compound isolated from the soft coral Paraminabea acronocephala, has shown significant cytotoxic properties against Hep G2 cancer cells and also exhibits anti-inflammatory effects. This is demonstrated by its ability to inhibit the accumulation of pro-inflammatory iNOS protein and effectively reduce the expression of COX-2 protein (Chao et al., 2011).
Other Research Applications
While the specific application of this compound in other fields was not directly found in the searched papers, the properties of similar compounds and the methods used in their study could provide insights into the broader potential applications of this compound. For instance, research on various natural compounds and their effects on plant growth, disease resistance, and yield enhancement in agriculture could guide future studies on this compound (Rathore et al., 2009; Mondal et al., 2012).
Furthermore, the study of molecular sieves and their applications in catalysis could be relevant for understanding the potential industrial applications of this compound and similar compounds (Corma, 1997).
Properties
Molecular Formula |
C29H40O5 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13R,14S,17R)-10-methyl-17-[(1S)-1-[(2R,5S)-5-methyl-6-oxooxan-2-yl]ethyl]-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C29H40O5/c1-17-5-10-26(34-27(17)32)18(2)23-8-9-25-22-7-6-20-15-21(31)11-13-28(20,4)24(22)12-14-29(23,25)16-33-19(3)30/h11,13,15,17-18,22-26H,5-10,12,14,16H2,1-4H3/t17-,18-,22+,23+,24-,25-,26+,28-,29-/m0/s1 |
InChI Key |
KMDRJFYWGCLAGL-NXAGNEQWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)COC(=O)C |
Canonical SMILES |
CC1CCC(OC1=O)C(C)C2CCC3C2(CCC4C3CCC5=CC(=O)C=CC45C)COC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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